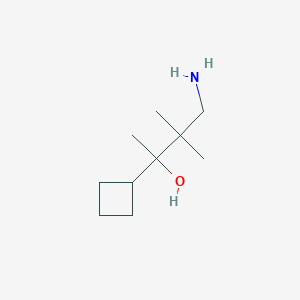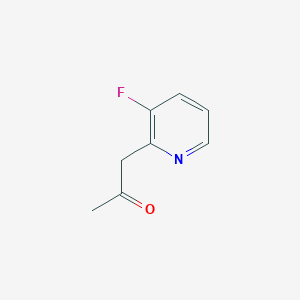
1-(3-Fluoropyridin-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropyridin-2-yl)propan-2-one is a chemical compound with the molecular formula C8H8FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom.
Méthodes De Préparation
One common method is the use of Selectfluor, a fluorinating reagent, which facilitates the substitution of a hydrogen atom with a fluorine atom on the pyridine ring . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve large-scale synthesis using similar fluorination techniques, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
1-(3-Fluoropyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Fluoropyridin-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated compounds are often used in biological studies due to their unique properties, such as increased metabolic stability.
Medicine: This compound may be explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)propan-2-one involves its interaction with molecular targets through its fluorine atom and ketone group. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the ketone group can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(3-Fluoropyridin-2-yl)propan-2-one can be compared with other fluorinated pyridine derivatives, such as:
- 1-(2-Fluoropyridin-3-yl)propan-2-one
- 1-(4-Fluoropyridin-2-yl)propan-2-one
- 1-(3-Chloropyridin-2-yl)propan-2-one
These compounds share similar structures but differ in the position of the fluorine or other substituents on the pyridine ring. The unique position of the fluorine atom in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C8H8FNO |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
1-(3-fluoropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H8FNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4H,5H2,1H3 |
Clé InChI |
HNYHQQLVHRWRDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


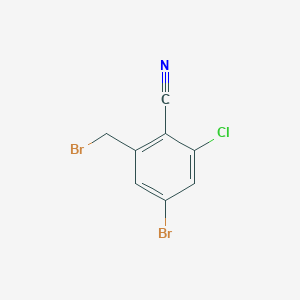
![N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
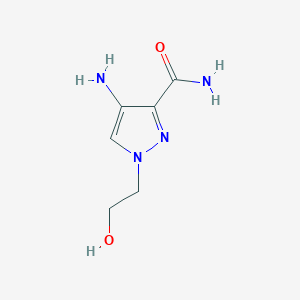
![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)
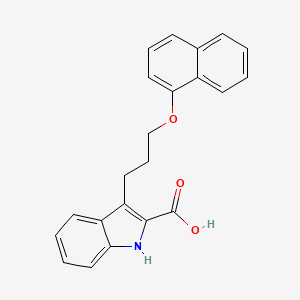
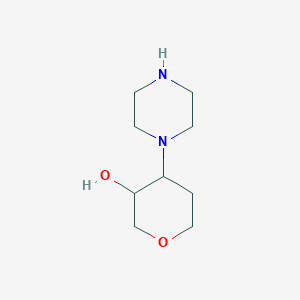
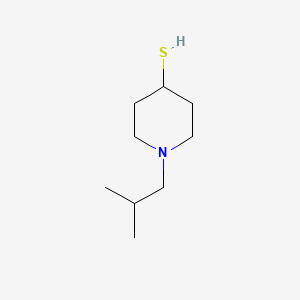
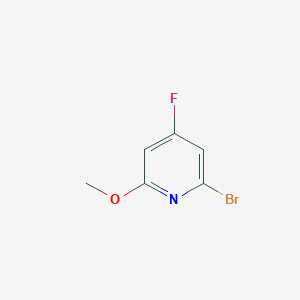

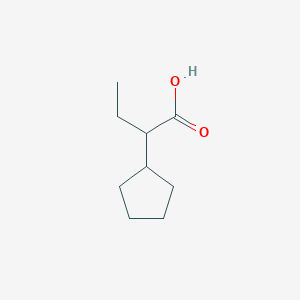
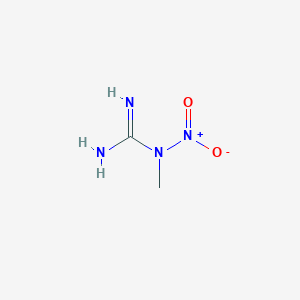
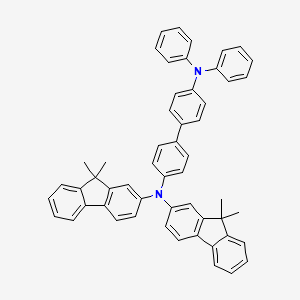
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15252249.png)
